molecular formula C25H24N2O6S2 B14426187 Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- CAS No. 85392-23-0

Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-

Cat. No.: B14426187
CAS No.: 85392-23-0
M. Wt: 512.6 g/mol
InChI Key: GLYMDZLRMMXZRM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- is a complex organic compound with a molecular formula of C25H24N2O7S and a molecular weight of 496.532 g/mol This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked to an anthracene derivative through a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with a benzenesulfonamide precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols .

Scientific Research Applications

Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- is unique due to its specific combination of a benzenesulfonamide group and an anthracene derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

85392-23-0

Molecular Formula

C25H24N2O6S2

Molecular Weight

512.6 g/mol

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)sulfanyl-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C25H24N2O6S2/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3

InChI Key

GLYMDZLRMMXZRM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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